Fibroblast Growth Factor 2

Heparin-binding Surface Plasmon Resonance Glycosaminoglycan Interaction

FGF-2 cannot be generically substituted. Wild-type t½ <10 hr at 37°C demands daily media changes; FGF2-G3 thermostable variants extend t½ to >7 days, enabling weekend-free feeding and reducing NSC doubling time by 35%. The 146 aa isoform cuts cost 30% vs. 154 aa at equivalent bioactivity with 12% higher filtration recovery. GMP-grade (endotoxin ≤50 EU/mg, DMF available) complies with USP <1043>/Ph. Eur. 5.2.12 for clinical MSC expansion. Heparin KD 39 nM — distinct from FGF-1/FGF-9 — ensures reproducible purification.

Molecular Formula C11H16N2O5S
Molecular Weight 288.318
CAS No. 103107-01-3
Cat. No. B561295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibroblast Growth Factor 2
CAS103107-01-3
SynonymsFibroblast Growth Factor 2
Molecular FormulaC11H16N2O5S
Molecular Weight288.318
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS(=O)(=O)NCC(=O)NO
InChIInChI=1S/C11H16N2O5S/c1-18-10-4-2-9(3-5-10)6-7-19(16,17)12-8-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14)
InChIKeyLMKSZZKXCRCXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes145 aa / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibroblast Growth Factor 2 (CAS 103107-01-3): Comparative Procurement Evidence Guide for Basic FGF (bFGF) Selection


Fibroblast Growth Factor 2 (FGF-2), also designated basic fibroblast growth factor (bFGF), is a single-chain polypeptide (18–24 kDa) member of the FGF family that serves as a potent mitogen and angiogenic factor [1]. It shares 55% amino acid residue identity with FGF-1 (acidic FGF) and exhibits high heparin-binding activity [1]. While FGF-2 is ubiquitously expressed and broadly utilized across stem cell biology, oncology, and regenerative medicine, its inherent instability and functional divergence from other FGF family members create quantifiable, selection-relevant differentiation that directly impacts procurement decisions.

Why FGF-2 (bFGF) Cannot Be Interchanged with FGF-1, FGF-9, or Other FGF Family Members in Scientific Workflows


Interchanging FGF-2 with alternative FGF family members such as FGF-1 (acidic FGF) or FGF-9 without empirical justification risks compromising experimental reproducibility and therapeutic outcomes. FGF family members exhibit widely divergent heparin-binding affinities—ranging from 38 nM (FGF-18) to 620 nM (FGF-9) [1]—and distinct FGFR activation profiles [2]. Moreover, wild-type FGF-2 suffers from a short functional half-life (<10 hours in culture medium at 37°C) [3], necessitating either frequent media replenishment or the procurement of engineered thermostable variants. These quantifiable differences in biochemical stability and receptor selectivity mean that FGF-2 cannot be generically substituted without introducing uncontrolled variability into cell culture and in vivo systems.

Quantitative Differentiation of FGF-2 (CAS 103107-01-3): Comparator-Based Evidence for Procurement Decisions


FGF-2 Exhibits Intermediate Heparin-Binding Affinity (KD ~39–104 nM) Differentiating It from FGF-1 and FGF-9

FGF-2 demonstrates a heparin-binding affinity (KD = 39 nM for binary FGF-2/heparin interaction) that is intermediate within the FGF family, with FGF-18 showing the highest affinity (KD = 38 nM) and FGF-9 the lowest (KD = 620 nM) [1]. In a separate study using low-molecular-weight heparin (enoxaparin), FGF-2 exhibited a Kd of 0.33 ± 0.03 µM, while binding to heparan sulfate proteoglycan (HSPG) occurred with a Kd of 104 ± 8 nM [2]. The association rate constant (k_a) for FGF-2 has been reported in comparable cross-family studies, where FGF-1 exhibits a k_a of 2,900,000 M⁻¹ s⁻¹ versus FGF-9 at 130,000 M⁻¹ s⁻¹, representing a >20-fold difference across the family [1].

Heparin-binding Surface Plasmon Resonance Glycosaminoglycan Interaction Pharmacokinetics

Engineered Thermostable FGF-2 Variants Extend Functional Half-Life >7-Fold Compared to Wild-Type FGF-2

Wild-type FGF-2 exhibits a functional half-life of <10 hours in culture medium at 37°C, necessitating frequent media changes and elevated growth factor concentrations [1]. In contrast, the engineered thermostable variant FGF2-G3 (containing nine amino acid substitutions) extends the functional half-life to >7 days (≥168 hours) under identical conditions, representing a >7-fold improvement [1]. Another engineered variant, Gibco HS bFGF, retains >90% bioactivity after 72 hours at 37°C, whereas native bFGF and other commercial stabilized offerings lose 50–60% of activity after similar heat exposure [2]. In a direct cell culture comparison, human neural stem cells cultured with 5 ng/mL HS bFGF exhibited a 35% reduction in doubling time compared to cells supplemented with 5 ng/mL native bFGF [2].

Protein Stability Stem Cell Culture Biomanufacturing Thermostability Engineering

FGF-2 Demonstrates Distinct FGFR Activation Profile Relative to FGF-1 Across Seven Principal FGFR Isoforms

In a standardized BaF3 cell-based mitogenesis assay comparing the entire mammalian FGF family, FGF-2 and FGF-1 exhibit distinct relative mitogenic activity profiles across the seven principal FGFR isoforms (FGFR1c, 2c, 3c, 4Δ, 1b, 2b, 3b) [1]. While the complete quantitative matrix is available in the source table, the study establishes that FGF-2 and FGF-1 do not have identical receptor activation signatures, which is expected given their only 55% amino acid sequence identity [2]. The differential activation of FGFR splice variants (IIIb versus IIIc) is a critical determinant of cell-type-specific biological responses and tissue distribution [1].

FGFR Signaling Receptor Specificity Mitogenesis BaF3 Cell Assay

FGF-2 146 aa Isoform Offers 30% Cost Reduction with Equivalent In Vitro Activity Compared to 154 aa Isoform

FGF-2 is commercially available in two predominant isoforms: the full-length 154 amino acid (154 aa) form containing a native N-terminal extension, and the 146 amino acid (146 aa) form lacking this pro-segment [1]. The 154 aa isoform exhibits an in vivo half-life of approximately 3 hours and is preferred for animal studies, whereas the 146 aa isoform demonstrates equivalent in vitro biological activity with reduced molecular weight, enabling 12% higher filtration recovery rates in serum-free medium applications [1]. Critically, the 146 aa isoform is typically priced 30% lower than the 154 aa isoform, representing a significant procurement cost savings for cell culture and cell therapy manufacturing workflows without compromising bioactivity [1].

Isoform Selection Cost Optimization Cell Therapy Manufacturing Serum-Free Culture

GMP-Grade FGF-2 Maintains Comparable Bioactivity to Research-Grade Material with Regulatory Documentation for Clinical Translation

GMP-grade FGF-2 (e.g., CellGenix rh FGF-2, PeproGMP Human FGF-basic) demonstrates comparable bioactivity to research-grade and preclinical-grade material when tested in standard cell proliferation assays [1]. The key differentiation lies in manufacturing and documentation: GMP-grade FGF-2 is produced in dedicated GMP facilities with endotoxin levels ≤50 EU/mg, is compliant with USP Chapter <1043>, Ph. Eur. General Chapter 5.2.12, and ISO 20399:2022, and includes Drug Master File (DMF) availability for regulatory submissions [1]. Preclinical grade material, while produced under identical GMP facility conditions, offers a 3-year shelf life and serves as a cost-effective bridge between research-grade and full GMP-grade requirements [1].

GMP Manufacturing Cell and Gene Therapy Regulatory Compliance Quality Control

High-Value Application Scenarios for FGF-2 (bFGF) Procurement Based on Quantitative Differentiation Evidence


Stem Cell and Organoid Culture Requiring Reduced Media Change Frequency

For human pluripotent stem cell (hPSC), neural stem cell (NSC), and organoid culture workflows where FGF-2 is a critical and costly medium component, thermostable FGF-2 variants (e.g., FGF2-G3, Gibco HS bFGF) are indicated [1][2]. These engineered variants extend the functional half-life from <10 hours to >7 days in culture, enabling weekend-free feeding protocols, reducing total growth factor consumption, and decreasing the doubling time of human NSCs by 35% compared to native FGF-2 at equivalent concentrations [2].

Cell and Gene Therapy Manufacturing with IND/BLA Regulatory Pathway Requirements

For ex vivo expansion of mesenchymal stem cells (MSCs) intended for clinical administration, GMP-grade FGF-2 is required [1]. GMP-grade material provides documented evidence of purity, potency, consistency, and stability, with endotoxin levels ≤50 EU/mg and compliance with USP Chapter <1043> and Ph. Eur. 5.2.12 [1]. The availability of a Drug Master File (DMF) simplifies regulatory submissions, while preclinical-grade material produced under identical GMP conditions offers a cost-effective option for early-stage development and translational research [1].

Cost-Sensitive Cell Culture and Bioprocessing Applications

For large-scale cell culture, bioprocessing, and cell therapy manufacturing where FGF-2 represents a significant consumable cost, the 146 amino acid isoform provides a 30% cost reduction compared to the 154 amino acid isoform while maintaining equivalent in vitro bioactivity [1]. The 146 aa isoform also offers 12% higher filtration recovery in serum-free medium applications, further improving process economics [1].

Heparin-Affinity Purification and Glycosaminoglycan Interaction Studies

For applications requiring heparin-affinity chromatography purification or studies of glycosaminoglycan interactions, FGF-2's intermediate heparin-binding affinity (KD = 39 nM for binary FGF-2/heparin; 104 ± 8 nM for HSPG binding) is a critical selection parameter [1][2]. FGF-2 binds heparin with ~16-fold higher affinity than FGF-9 (KD = 620 nM) but slightly lower affinity than FGF-18 (KD = 38 nM), enabling tunable elution profiles in purification workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fibroblast Growth Factor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.